Cas no 7401-76-5 (3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate)

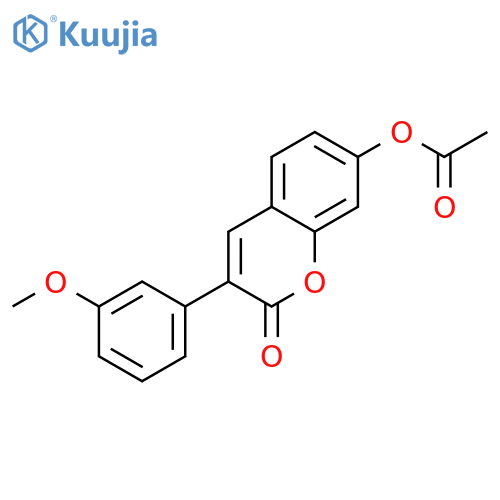

7401-76-5 structure

商品名:3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate 化学的及び物理的性質

名前と識別子

-

- 3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- [3-(3-methoxyphenyl)-2-oxochromen-7-yl] acetate

- 7-acetoxy-3-(3-methoxy-phenyl)-coumarin

- 7-Acetoxy-3-(3-methoxy-phenyl)-cumarin

- AC1L5ETI

- AC1Q62DY

- AR-1E6638

- CTK5D9159

- F3385-6205

- NSC17059

- 7401-76-5

- SR-01000919426-1

- DTXSID70280473

- AKOS002298726

- SR-01000919426

- NSC-17059

- VU0617946-1

- NS00126857

- STL099436

-

- インチ: InChI=1S/C18H14O5/c1-11(19)22-15-7-6-13-9-16(18(20)23-17(13)10-15)12-4-3-5-14(8-12)21-2/h3-10H,1-2H3

- InChIKey: YDQUSRUQFABOBQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)OC

計算された属性

- せいみつぶんしりょう: 310.08412

- どういたいしつりょう: 310.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

- PSA: 61.83

- LogP: 3.39390

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-6205-10μmol |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-5mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-2mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-30mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-4mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-10mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-40mg |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-5μmol |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-2μmol |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6205-20μmol |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

7401-76-5 | 20μmol |

$79.0 | 2023-09-11 |

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

7401-76-5 (3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate) 関連製品

- 157101-77-4(7-Hydroxy-4-(methoxymethyl)coumarin)

- 524-12-9(Wedelolactone)

- 1084-45-3(Ethyl 7-Hydroxycoumarin-4-carboxylate)

- 249916-07-2(Borreriagenin)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬